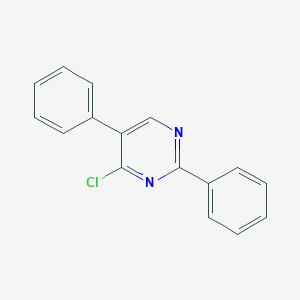
4-Chloro-2,5-diphenylpyrimidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Chloro-2,5-diphenylpyrimidine (CDP) is a heterocyclic compound that has gained attention in the scientific community due to its potential applications in drug development. CDP belongs to the class of pyrimidine derivatives, which are known for their diverse biological activities. The synthesis of CDP is relatively simple, and it can be obtained through various methods. In
作用機序
The mechanism of action of 4-Chloro-2,5-diphenylpyrimidine is not fully understood, but it is believed to involve the inhibition of key enzymes involved in various biological processes. For instance, this compound has been shown to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and transcription. It has also been shown to inhibit the activity of dihydrofolate reductase, an enzyme that is involved in the synthesis of DNA and RNA.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. For instance, it has been shown to induce apoptosis, a process of programmed cell death that is essential for the regulation of cell growth and development. It has also been shown to inhibit angiogenesis, the formation of new blood vessels that is essential for tumor growth and metastasis. Additionally, this compound has been shown to modulate the immune system by regulating the production of cytokines and chemokines.
実験室実験の利点と制限
4-Chloro-2,5-diphenylpyrimidine has several advantages for lab experiments, including its high yield synthesis, low toxicity, and diverse biological activities. However, there are also some limitations to its use in lab experiments, including its limited solubility in water and its potential for off-target effects.
将来の方向性
There are several future directions for the study of 4-Chloro-2,5-diphenylpyrimidine. One potential direction is the development of novel this compound derivatives with improved pharmacological properties. Another potential direction is the investigation of the synergistic effects of this compound with other anticancer agents. Additionally, the elucidation of the exact mechanism of action of this compound could lead to the development of more targeted therapies for various diseases.
合成法
The synthesis of 4-Chloro-2,5-diphenylpyrimidine can be achieved through several methods, including the reaction of 2,5-diphenylpyrimidine with chloroacetyl chloride in the presence of an acid catalyst, the reaction of 2,5-diphenylpyrimidine with chloroacetonitrile in the presence of a base catalyst, or the reaction of 2,5-diphenylpyrimidine with chloroacetic acid in the presence of a dehydrating agent. The yield of this compound synthesis is typically high, ranging from 70% to 90%.
科学的研究の応用
4-Chloro-2,5-diphenylpyrimidine has been extensively studied for its potential applications in drug development. It has been shown to exhibit anticancer, antifungal, antiviral, and antibacterial activities. For instance, this compound has been reported to inhibit the growth of various cancer cells, including breast, ovarian, and lung cancer cells. It has also been shown to be effective against fungal infections, such as Candida albicans, and viral infections, such as herpes simplex virus and human immunodeficiency virus.
特性
分子式 |
C16H11ClN2 |
|---|---|
分子量 |
266.72 g/mol |
IUPAC名 |
4-chloro-2,5-diphenylpyrimidine |
InChI |
InChI=1S/C16H11ClN2/c17-15-14(12-7-3-1-4-8-12)11-18-16(19-15)13-9-5-2-6-10-13/h1-11H |
InChIキー |
XPZUCXWVLSCMCU-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C2=CN=C(N=C2Cl)C3=CC=CC=C3 |
正規SMILES |
C1=CC=C(C=C1)C2=CN=C(N=C2Cl)C3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。









![1-[(2-Nitro-3-thienyl)methyl]pyridinium](/img/structure/B231747.png)

![2,3-Pyrrolidinedione, 4-[(4-hydroxy-3-methoxyphenyl)methylene]-1-(2-phenylethyl)-](/img/structure/B231762.png)




